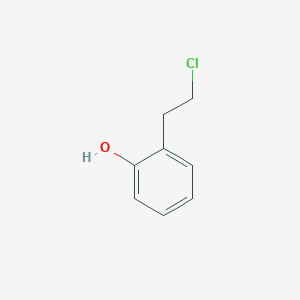
2-(2-Chloroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)phenol is an organic compound characterized by a phenol group substituted with a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Chloroethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of chlorobenzene with a concentrated sodium hydroxide solution at elevated temperatures (above 350°C). This reaction yields phenol and diphenyl ether as chief products .
Industrial Production Methods: Industrial production of phenols, including this compound, often involves the Dow process, which utilizes chlorobenzene and sodium hydroxide under high-temperature conditions . Another method involves the reaction of diglycol with metaboric acid anhydride, followed by treatment with thionyl chloride and hydrolysis to obtain the target product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chloroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and other oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong bases like sodium hydroxide (NaOH) are used in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Less oxidized phenolic compounds.
Substitution: Phenolic derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
2-(2-Chloroethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)phenol involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The phenol group can undergo electrophilic substitution, while the chloroethyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
2-Chlorophenol: Similar to 2-(2-Chloroethyl)phenol but with a chlorine atom directly attached to the benzene ring.
2-(2-Bromoethyl)phenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of both a phenol group and a 2-chloroethyl group, which allows it to participate in a wider range of chemical reactions compared to simpler phenolic compounds. This dual functionality makes it valuable in various applications, from organic synthesis to industrial production .
Propriétés
IUPAC Name |
2-(2-chloroethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNZHHFKMRHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568109 |
Source


|
| Record name | 2-(2-Chloroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113962-85-9 |
Source


|
| Record name | 2-(2-Chloroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
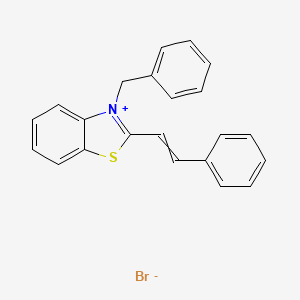

![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
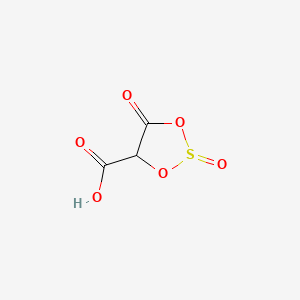
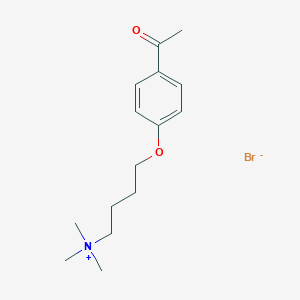
methanone](/img/structure/B14299663.png)
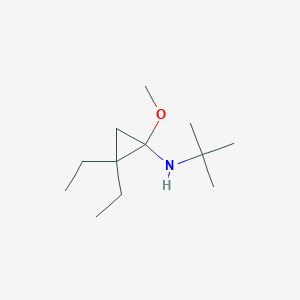
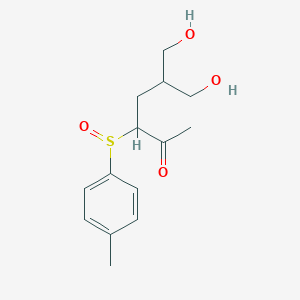
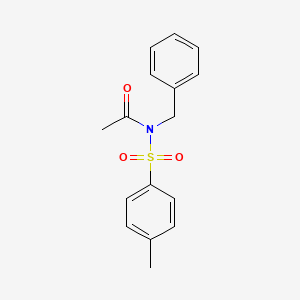


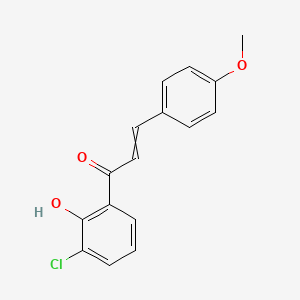
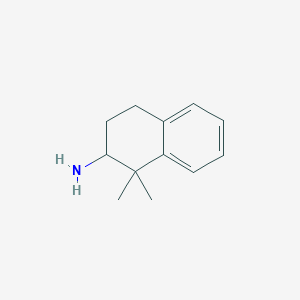
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
